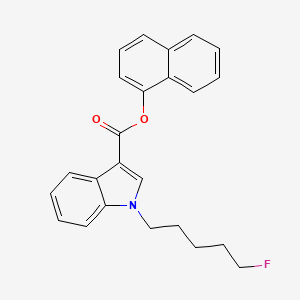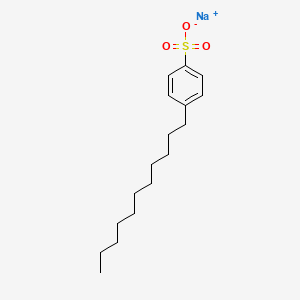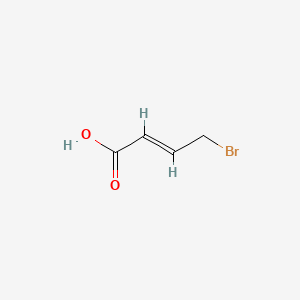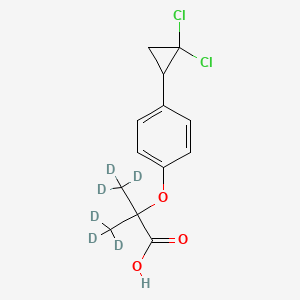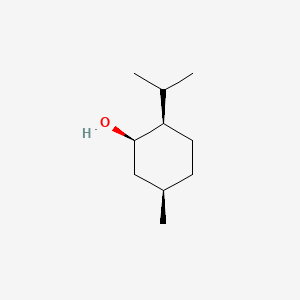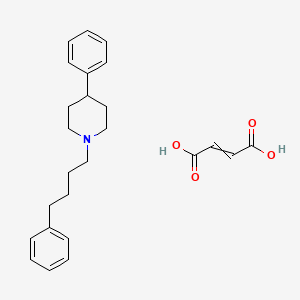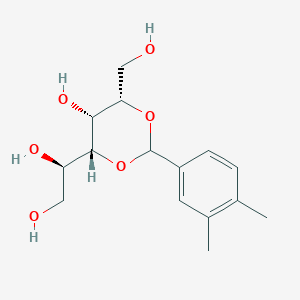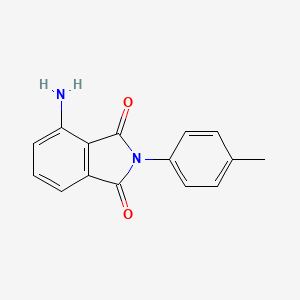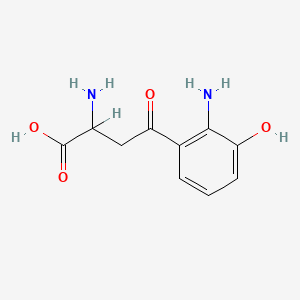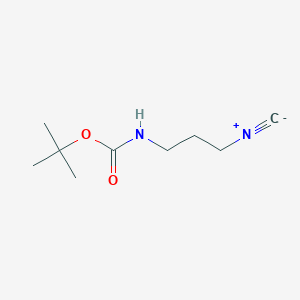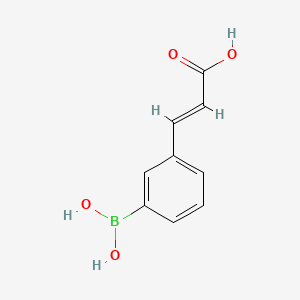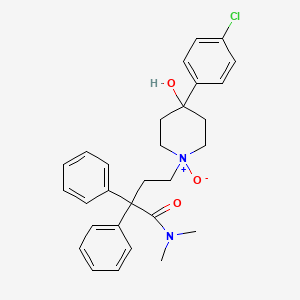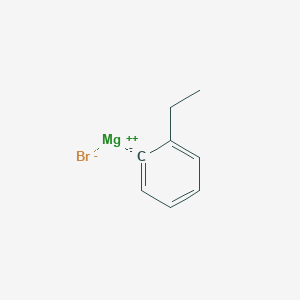
2-Ethylphenylmagnesium bromide
描述
2-Ethylphenylmagnesium bromide is a Grignard reagent, a class of organometallic compounds that contain a carbon-magnesium bond. It is derived from the reaction between 2-ethylbromobenzene and magnesium metal. This compound is widely used in organic synthesis due to its ability to act as a nucleophile and form carbon-carbon bonds.
作用机制
Target of Action
2-Ethylphenylmagnesium bromide is a type of Grignard reagent . Grignard reagents are organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formations . The primary targets of this compound are typically carbon atoms that are part of carbonyl groups in aldehydes, ketones, and esters .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the carbonyl carbon of aldehydes, ketones, or esters . The carbon-magnesium bond in the Grignard reagent is polar, with the carbon being nucleophilic. This carbon then attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific reaction it is used in. As a Grignard reagent, it is often used in the synthesis of alcohols, where it can add to carbonyl groups in aldehydes or ketones . The resulting product after the addition of water or an acid is a secondary or tertiary alcohol .
Pharmacokinetics
It’s worth noting that grignard reagents, including this compound, are generally sensitive to moisture and air, and they are usually prepared and used under anhydrous conditions .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond, which can lead to the synthesis of a variety of organic compounds . For example, when reacting with a carbonyl compound like an aldehyde or a ketone, the result is an alcohol .
Action Environment
The action of this compound is highly dependent on the environment. It is sensitive to moisture and air, and thus, reactions involving this reagent are typically carried out under anhydrous conditions and in an inert atmosphere . The reaction is also dependent on the temperature, and it usually takes place at room temperature .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-ethylphenylmagnesium bromide involves the reaction of 2-ethylbromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms and precise temperature control to ensure the complete reaction of the starting materials. The product is often purified by distillation or crystallization to achieve the desired purity .
化学反应分析
Types of Reactions
2-Ethylphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions to form biaryl compounds
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF or diethyl ether.
Halides: Reacts with alkyl halides under anhydrous conditions.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to facilitate coupling reactions
Major Products
科学研究应用
2-Ethylphenylmagnesium bromide is extensively used in scientific research, particularly in:
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: Similar in structure but lacks the ethyl group.
Methylmagnesium Bromide: Contains a methyl group instead of an ethyl group.
Ethylmagnesium Bromide: Contains an ethyl group but lacks the phenyl ring
Uniqueness
2-Ethylphenylmagnesium bromide is unique due to the presence of both an ethyl group and a phenyl ring, which provides it with distinct reactivity and selectivity in organic synthesis. This combination allows it to participate in a wider range of reactions compared to its simpler counterparts .
属性
IUPAC Name |
magnesium;ethylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZDNMXPEPMLBA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=[C-]1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



